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The term chromone denotes the 1,4-benzopyrone ring system, a heterocyclic scaffold that has
earned the designation of a "privileged structure” in the field of medicinal chemistry.[1][2][3]
This recognition stems from its core presence in a vast array of pharmacologically active
compounds, enabling it to serve as a versatile framework for designing ligands that can interact
with diverse biological receptors.[1] The name "chromone," first used by Bloch and Kostaniecki
in 1900, is derived from the Greek word chroma, meaning "color,” a nod to the vibrant colors
exhibited by many of its derivatives.[1][4] Naturally, the chromone skeleton is the central
structural unit in ubiquitous plant secondary metabolites such as flavones and isoflavonoids,
where it plays roles in pigmentation, UV protection, and defense.[4][5] This guide provides a
technical exploration of the historical journey of chromone derivatives, from their initial
discovery in nature to the development of seminal synthetic methodologies and their evolution
into clinically significant therapeutic agents.

Part 1: Early Discoveries from Nature's Laboratory

The story of chromones begins not in a laboratory, but with the study of traditional plant-based
remedies. The investigation of these natural products led to the isolation and characterization
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of the first known chromone derivatives, laying the groundwork for future synthetic and
medicinal exploration.

Khellin: The Prototypical Chromone

The first chromone to be utilized in its pure form in clinical practice was khellin, a furochromone
extracted from the seeds of the Eastern Mediterranean plant Ammi visnaga.[6] Decoctions of
these seeds had been used for centuries in traditional medicine as a diuretic and a smooth
muscle relaxant, particularly for easing the pain of renal colic.[1][6]

1892: Khellin was first prepared in an impure form by Mustapha.[6]

e 1932: The pharmacological properties were studied in detail by Samaan, who demonstrated
that it relaxes visceral smooth muscles through a direct action on the muscle fibers.[6]

e 1934: The active ingredient was isolated in its pure form by Ernst Spéth, who also
established its chemical structure.[6]

e 1947: The first total synthesis of khellin was achieved by G. R. Ramage and his team at the
British Schering Research Institute.[6]

Around the 1950s, khellin was introduced into clinical practice as a smooth muscle relaxant for
the treatment of angina pectoris and asthma.[1][6] While its efficacy was noted, its therapeutic
use was often limited by side effects. Nevertheless, the discovery and study of khellin were
monumental, providing the foundational lead compound that would inspire the development of
future chromone-based drugs.[6]

Other Pioneering Natural Chromones

Beyond khellin, other early isolations helped to establish the prevalence of the chromone core
in the natural world. Peucenin and Eugenin were among the first simple chromone compounds
to be isolated, respectively from the rhizome of Peucedanum ostruthium and the wild clove
Eugenia caryophyllata.[4] These discoveries further underscored the significance of this
chemical class in natural product chemistry.

Part 2: The Dawn of Chromone Synthesis
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The isolation of natural chromones spurred chemists to develop methods for their laboratory
synthesis. These early, classical reactions became the cornerstones of chromone chemistry,
enabling the creation of novel derivatives and the confirmation of natural product structures.

Classical Synthetic Methodologies

Several key name reactions emerged as the primary routes for constructing the chromone ring
system, most often starting from ortho-hydroxyaryl ketones.

» Kostanecki-Robinson Reaction: One of the very first methods for chromone synthesis was
introduced by Heywang and Kostanecki.[1][4][7] This reaction typically involves the acylation
of an o-hydroxyaryl ketone, followed by a base-catalyzed cyclization to form the chromone
ring. A common pathway involves the reaction of an o-hydroxyarylalkyl ketone with a
carboxylic ester in the presence of a strong base like sodium ethoxide to form a 1,3-dioxo
intermediate, which then undergoes cyclization under acidic conditions.[7]

o Baker-Venkataraman Rearrangement: This is a crucial and widely used method for preparing
1,3-diketones, which are immediate precursors to 2-substituted chromones.[5][7] The
process involves the base-catalyzed rearrangement of an o-acyloxyacetophenone. The
resulting diketone is then cyclized under acidic conditions to yield the final chromone
product.[5][7]

e Simonis Reaction: This method involves the condensation of phenols with -ketoesters.
While using sulfuric acid as a catalyst often leads to coumarin isomers (Pechman
condensation), Simonis reported that using a stronger dehydrating agent like phosphorus
pentoxide favors the formation of the chromone ring.[7]

e Vilsmeier-Haack Reaction: This reaction provides a direct route to 3-substituted chromones,
which can be more challenging to synthesize via other methods.[7] The reaction of an o-
hydroxyarylalkyl ketone with a Vilsmeier-Haack reagent (formed from a formylating agent like
DMF and POCIs) leads to the formation of 3-formyl chromones or other 3-alkyl chromones.

[7]

These classical methods, while foundational, often required harsh reaction conditions and
could result in moderate yields.[4][7]

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.ijrpc.com/files/40-4200.pdf
https://www.ijmrset.com/upload/2021/may/22_Chromone.pdf
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://asianpubs.org/index.php/ajchem/article/download/35_4_1/27340
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://asianpubs.org/index.php/ajchem/article/download/35_4_1/27340
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://www.ijmrset.com/upload/2021/may/22_Chromone.pdf
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

_ Key Starting Key Primary Product
Synthetic Method _ »
Materials Reagents/Conditions  Type

o-Hydroxyarylalkyl
) ] i 1. Strong base (e.g.,
Kostanecki-Robinson ketone, Carboxylic ) Chromones
NaOEt) 2. Acid, heat

ester
1. Acyl
o- chloride/anhydride 2. 2-Substituted
Baker-Venkataraman o
Hydroxyacetophenone Base (e.g., Pyridine, Chromones
KOH) 3. Acid
) ] ) Phosphorus pentoxide
Simonis Reaction Phenol, 3-Ketoester Chromones
(P205)
] ] o-Hydroxyarylalkyl DMF, POCIs
Vilsmeier-Haack ) ] 3-Formyl Chromones
ketone (Vilsmeier reagent)

Workflow for Baker-Venkataraman Rearrangement and
Cyclization

Acid-Catalyzed
Cyclization
(e.g., H2S04)

o-Hydroxy- Acylation with Ly lEsteh Bakeryenkataraman 1,3-Diketone 2-Phenylchromone
acetophenone Benzoyl Chloride (0;Benzoyloxys Reaanoeent Intermediate (Flavone)
acetophenone) (Base Catalyst, e.g., KOH)

Click to download full resolution via product page

Caption: General workflow of flavone synthesis via the Baker-Venkataraman rearrangement.

Part 3: From Natural Product to Rational Drug
Design: The Khellin-Cromolyn Story

The history of chromone derivatives provides one of the most compelling case studies in
medicinal chemistry: the evolution from a natural product with undesirable side effects to a
rationally designed, highly specific therapeutic agent.

The Limitations of Khellin
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While effective as a bronchodilator, the clinical use of khellin was hampered by adverse effects
such as nausea and vomiting.[6] This prompted researchers to investigate its structure to
determine if the therapeutic properties could be separated from the toxicity.

The Breakthrough of Cromolyn Sodium

The pivotal work was conducted by Dr. R.E.C. Altounyan in the 1960s. Altounyan, himself an
asthma sufferer, systematically synthesized and tested numerous analogues of khellin. He
sought to create a molecule that would retain the anti-allergic, mast-cell-stabilizing properties of
khellin but without the direct smooth muscle relaxant effects that were linked to its side effects.
This led to the synthesis of disodium cromoglycate, also known as cromolyn sodium.[8]

Cromolyn was found to be highly effective as a prophylactic treatment for asthma.[8] Unlike
khellin, it did not act as a bronchodilator but instead prevented the release of histamine and
other inflammatory mediators from mast cells following an allergic challenge.[9] This discovery
was groundbreaking, introducing a new class of anti-allergic drugs—mast cell stabilizers—and
establishing a new paradigm for asthma management.[8][9]
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Caption: The historical and developmental progression from Khellin to Cromolyn Sodium.

Part 4: Modern Synthetic Advancements

While the classical methods remain important, modern organic synthesis has introduced more
efficient, versatile, and milder techniques for constructing the chromone scaffold. These
advancements have facilitated the creation of large, diverse libraries of chromone derivatives
for drug discovery programs.

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1273435/docs?utm_src=pdf-body-img#introduction-the-chromone-core-a-privileged-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Key modern approaches include:

o Palladium-Catalyzed Reactions: Methods such as the palladium-catalyzed coupling of o-
hydroxyaryl iodides with alkynes in the presence of carbon monoxide provide a direct route
to the chromone ring.[4]

e Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to
dramatically reduce reaction times for classical syntheses like the Baker-Venkataraman
rearrangement, often leading to improved yields and cleaner reactions.[7]

» Novel Catalysts: A wide range of catalysts have been employed to improve cyclization steps,
including para-toluene sulfonic acid (PTSA), triflic anhydride, and various Lewis acids,
allowing for milder reaction conditions.[1]

e Solid-Phase Synthesis: The adaptation of chromone synthesis to solid-phase techniques has
enabled the high-throughput generation of compound libraries for screening.

These modern methods have expanded the synthetic chemist's toolkit, making the "privileged"
chromone scaffold more accessible than ever for exploration in medicinal chemistry, with
applications targeting cancer, neurodegenerative diseases, inflammation, and microbial
infections.[3][7][10]

Experimental Protocol: Synthesis of 2-

Methylchromone via Baker-Venkataraman
Rearrangement

This protocol describes a classic two-step synthesis of 2-methylchromone starting from 2-
hydroxyacetophenone.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)butane-1,3-dione (Diketone Intermediate)

e Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and
reflux condenser, dissolve 2-hydroxyacetophenone (10 mmol) in 50 mL of anhydrous
pyridine.
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Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (12 mmol) dropwise
to the stirred solution.

Rearrangement: After the addition is complete, remove the ice bath and add powdered
potassium hydroxide (30 mmol). Heat the reaction mixture to 60 °C and stir for 2 hours. The
color of the mixture will typically change to a deep orange or red.

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing
150 mL of ice-cold 10% hydrochloric acid. A yellow precipitate of the diketone should form.

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until
the filtrate is neutral, and dry the product in a desiccator. The crude 1-(2-
hydroxyphenyl)butane-1,3-dione can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to 2-Methylchromone
Reaction Setup: Place the crude diketone from Step 1 into a 100 mL round-bottom flask.

Cyclization: Add 20 mL of a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric
acid.

Heating: Heat the mixture on a steam bath or in a water bath at 80-90 °C for 30 minutes.

Precipitation: Allow the mixture to cool to room temperature, then pour it carefully over 100 g
of crushed ice in a beaker. A white or off-white precipitate of 2-methylchromone will form.

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with a
large volume of cold water. Recrystallize the solid from aqueous ethanol to obtain pure 2-
methylchromone.

Characterization: Confirm the identity and purity of the product using techniques such as
melting point determination, NMR spectroscopy, and mass spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1273435?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ijrpc.com/files/40-4200.pdf
https://files01.core.ac.uk/download/pdf/302942691.pdf
https://www.researchgate.net/publication/356534428_Chromone_A_Privileged_Scaffold_in_Drug_Discovery_Developments_in_the_Synthesis_and_Bioactivity
https://www.ijmrset.com/upload/2021/may/22_Chromone.pdf
https://asianpubs.org/index.php/ajchem/article/download/35_4_1/27340
https://www.researchgate.net/publication/12469422_The_chromones_History_chemistry_and_clinical_development_A_tribute_to_the_work_of_Dr_R_E_C_Altounyan
https://www.ijrar.org/papers/IJRAR22D3121.pdf
https://en.wikipedia.org/wiki/Chromone
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Chromone/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942243/
https://www.benchchem.com/product/b1273435/docs#introduction-the-chromone-core-a-privileged-scaffold
https://www.benchchem.com/product/b1273435/docs#introduction-the-chromone-core-a-privileged-scaffold
https://www.benchchem.com/product/b1273435/docs#introduction-the-chromone-core-a-privileged-scaffold
https://www.benchchem.com/product/b1273435/docs#introduction-the-chromone-core-a-privileged-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1273435?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

